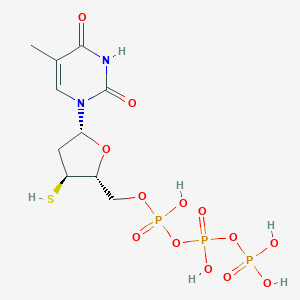
3'-Mercapto-3'-deoxythymidine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Mercapto-3'-deoxythymidine-5'-triphosphate (dATP) is a nucleotide analogue that has been widely used in scientific research. It is a modified form of thymidine triphosphate (TTP), which is a building block of DNA. The modification of dATP involves the introduction of a sulfur atom at the 3' position of the deoxyribose sugar. This modification alters the chemical and physical properties of dATP, making it useful for a variety of applications in molecular biology and biochemistry.
Mecanismo De Acción
DATP functions as a nucleoside triphosphate, which means that it can be incorporated into DNA during replication. However, the presence of the sulfur atom in 3'-Mercapto-3'-deoxythymidine-5'-triphosphate causes it to be recognized as a mismatched base pair by DNA polymerases, leading to errors in DNA replication. This property of 3'-Mercapto-3'-deoxythymidine-5'-triphosphate is exploited in techniques such as PCR and site-directed mutagenesis.
Biochemical and Physiological Effects:
3'-Mercapto-3'-deoxythymidine-5'-triphosphate has no known biochemical or physiological effects in vivo. It is rapidly metabolized by the body and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3'-Mercapto-3'-deoxythymidine-5'-triphosphate in lab experiments include its ability to be incorporated into DNA during replication, its ability to be recognized as a mismatched base pair by DNA polymerases, and its availability from commercial sources. The limitations of using 3'-Mercapto-3'-deoxythymidine-5'-triphosphate include its relatively high cost compared to other nucleotide analogues and its potential to cause errors in DNA replication.
Direcciones Futuras
For the use of 3'-Mercapto-3'-deoxythymidine-5'-triphosphate in scientific research include the development of new techniques for DNA labeling and detection, the synthesis of modified nucleotides for use in site-directed mutagenesis, and the study of the effects of 3'-Mercapto-3'-deoxythymidine-5'-triphosphate on DNA replication and repair. Additionally, the development of new nucleotide analogues with improved properties could lead to new applications in molecular biology and biochemistry.
Métodos De Síntesis
The synthesis of 3'-Mercapto-3'-deoxythymidine-5'-triphosphate involves several steps. The first step is the synthesis of 3'-deoxythymidine, which is achieved by the reaction of thymidine with deoxyribose. The next step is the introduction of a sulfur atom at the 3' position of the deoxyribose sugar. This is achieved by the reaction of 3'-deoxythymidine with a sulfur-containing reagent such as thiourea or Lawesson's reagent. The final step is the phosphorylation of the modified 3'-deoxythymidine to form 3'-Mercapto-3'-deoxythymidine-5'-triphosphate.
Aplicaciones Científicas De Investigación
DATP has been widely used in scientific research as a tool for studying DNA replication, repair, and recombination. It is used in a variety of techniques such as polymerase chain reaction (PCR), DNA sequencing, and site-directed mutagenesis. 3'-Mercapto-3'-deoxythymidine-5'-triphosphate is also used in the synthesis of modified nucleotides for use in DNA labeling and detection.
Propiedades
Número CAS |
135490-62-9 |
|---|---|
Nombre del producto |
3'-Mercapto-3'-deoxythymidine-5'-triphosphate |
Fórmula molecular |
C10H17N2O13P3S |
Peso molecular |
498.24 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-sulfanyloxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(14)11-9(5)13)8-2-7(29)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,6-8,29H,2,4H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t6-,7+,8-/m1/s1 |
Clave InChI |
CAPCNIFVHOVZCQ-GJMOJQLCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)S |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)S |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)S |
Otros números CAS |
135490-62-9 |
Sinónimos |
3'-mercapto-3'-deoxythymidine-5'-triphosphate 3-MDTTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)
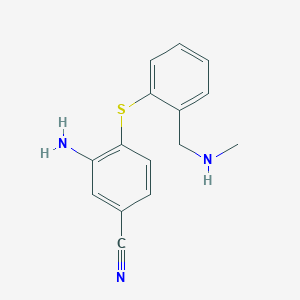
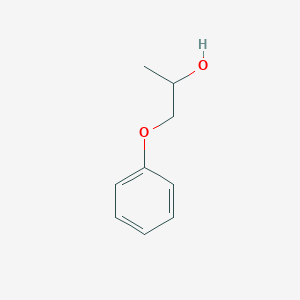
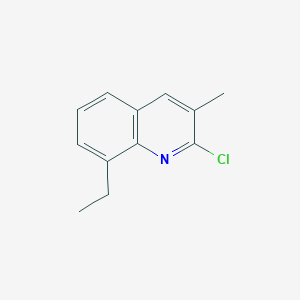
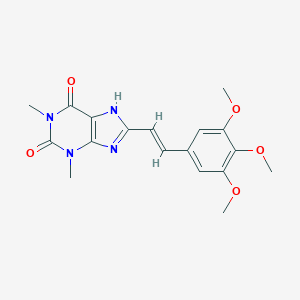
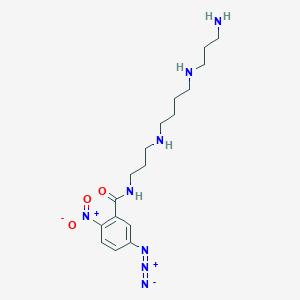
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
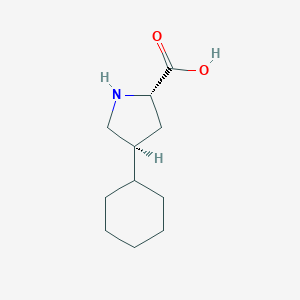
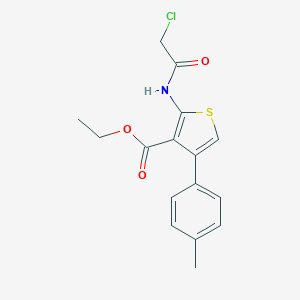
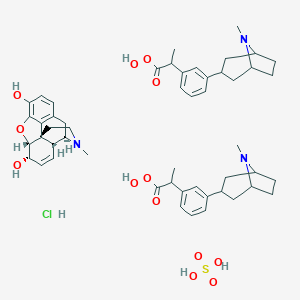
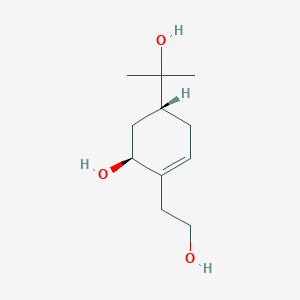
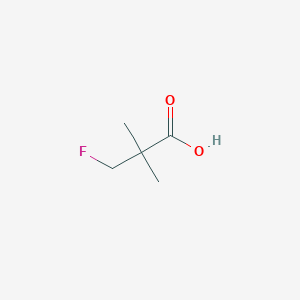
![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
